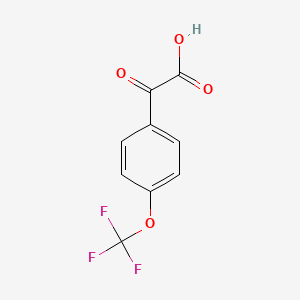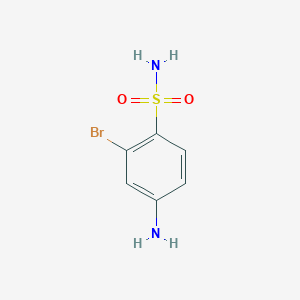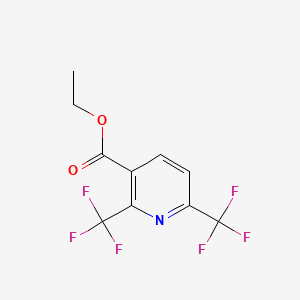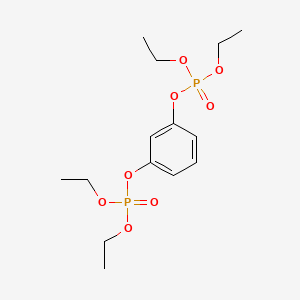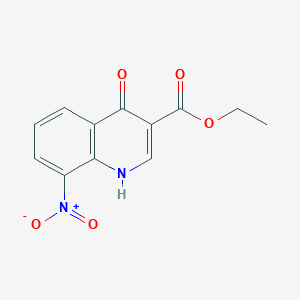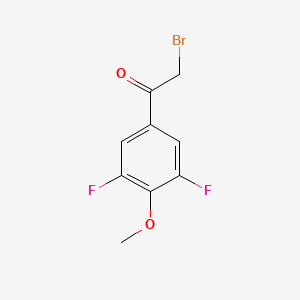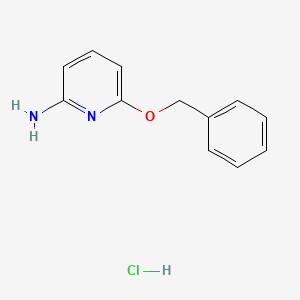
2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1)
Vue d'ensemble
Description
2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Phenyl 6-aminonicotinate hydrochloride or NSC-757437.
Applications De Recherche Scientifique
Synthesis and Chemical Studies
Synthesis Techniques and Carcinogenic Potential : 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine and structurally related to 2-Pyridinamine, 6-(phenylmethoxy)-, has been synthesized for biological studies due to its potential carcinogenic properties. This research developed procedures for synthesizing PPA and its metabolites, contributing to understanding its biological impact and chemical behavior (Stavenuiter et al., 1985).
Electrochemical Reduction Studies : Research has explored the electrochemical reduction of various substituents on a pyridine ring, which includes derivatives similar to 2-Pyridinamine, 6-(phenylmethoxy)-. These studies are crucial in understanding the chemical properties and potential applications of these compounds in various fields, including synthetic chemistry and electrochemistry (Nonaka et al., 1981).
Coordination Chemistry : The coordination chemistry of 2-pyridone and its derivatives, including compounds similar to 2-Pyridinamine, 6-(phenylmethoxy)-, has been extensively studied. This research provides insights into the structural and bonding characteristics of these compounds, which are essential for their application in catalysis and material science (Rawson & Winpenny, 1995).
Biological and Pharmaceutical Applications
Antimicrobial Studies : Synthesized pyridine derivatives have been evaluated for their antimicrobial properties. These studies highlight the potential of compounds like 2-Pyridinamine, 6-(phenylmethoxy)-, in developing new pharmaceutical agents with antibacterial and antifungal activities (Patel & Agravat, 2007).
Antiviral Activity : Research on pyrimidine derivatives substituted with groups similar to 2-Pyridinamine, 6-(phenylmethoxy)-, has shown significant inhibitory activity against retroviruses. These findings suggest the potential use of such compounds in antiretroviral therapies (Hocková et al., 2003).
Enzyme Inhibition for Neurological Applications : Compounds similar to 2-Pyridinamine, 6-(phenylmethoxy)-, have been synthesized and studied for their ability to inactivate monoamine oxidase B. This research is significant for the development of treatments for neurological disorders, such as Parkinson's disease (Ding & Silverman, 1992).
Industrial and Engineering Applications
- Corrosion Inhibition : Pyridine derivatives, related to 2-Pyridinamine, 6-(phenylmethoxy)-, have been studied as corrosion inhibitors for metals in acidic environments. These studies are crucial for industrial applications, where corrosion resistance is vital (Ansari et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of 6-Benzyloxy-pyridin-2-ylamine HCL are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular signaling pathways, respectively .
Mode of Action
This interaction could potentially alter the function of these proteins, impacting the cellular processes they regulate .
Result of Action
Given its targets, it’s plausible that the compound could influence inflammatory responses and cellular signaling processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) coupling reaction, which involves compounds similar to 6-Benzyloxy-pyridin-2-ylamine HCL, is known to be influenced by reaction conditions and the nature of the organoboron reagents used .
Propriétés
IUPAC Name |
6-phenylmethoxypyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBYOHDGVXYNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



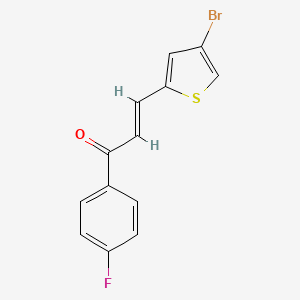
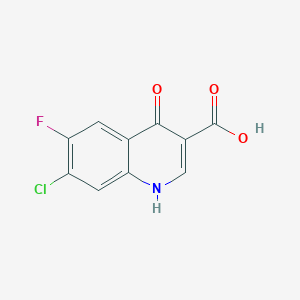

![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)
![2-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B3039465.png)
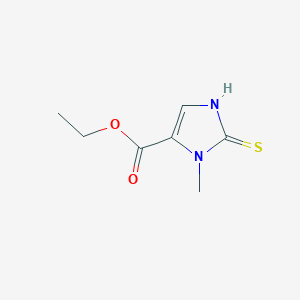
![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)

